molecular formula C4H9NO2 B3417655 2-Hydroxybutanamide CAS No. 1113-58-2

2-Hydroxybutanamide

Cat. No.: B3417655
CAS No.: 1113-58-2
M. Wt: 103.12 g/mol
InChI Key: UUXHICUVBOTXQS-UHFFFAOYSA-N
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Description

2-Hydroxybutanamide is an organic compound with the molecular formula C4H9NO2. It belongs to the class of amides and contains a hydroxyl group attached to the second carbon atom of the butanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybutanamide can be synthesized using various methods. One common approach involves the reaction of 2-butanone oxime with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 2-butanone oxime. This method offers high yields and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Substitution reactions involving this compound often use reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with halogens.

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated amides

Scientific Research Applications

2-Hydroxybutanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research has explored its potential as an antitumor agent due to its ability to inhibit matrix metalloproteinases.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

    N-Hydroxybutanamide: Shares similar structural features but differs in the position of the hydroxyl group.

    Hydroxamic Acids: These compounds also contain hydroxyl and amide functional groups and exhibit similar biological activities.

    2-Hydroxybutanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group

Uniqueness: 2-Hydroxybutanamide is unique due to its specific hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHICUVBOTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-58-2
Record name 2-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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